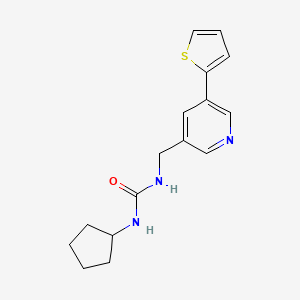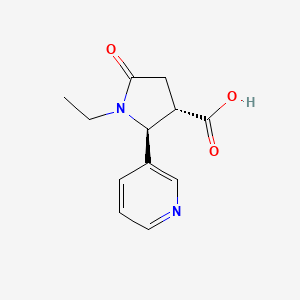
2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid” has a similar structure . It has a molecular weight of 292.36 and is a powder at room temperature . Another related compound is “4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid” with a molecular weight of 298.32 .
Molecular Structure Analysis
The InChI code for “6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid” is1S/C14H16N2O3S/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18) . Physical And Chemical Properties Analysis
The compound “6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetic acid, due to its unique structural properties, has been explored in various synthetic pathways. It serves as an intermediate in the synthesis of diverse heterocyclic compounds with potential biological activities. For example, the reaction of equivalent quantities of 1H-indazol-3-ol and ethyl chloroacetate leads to the formation of various compounds including tetrahydroquinazoline derivatives. This pathway highlights the compound's utility in synthesizing complex molecules with potential pharmaceutical applications (Bonanomi & Palazzo, 1977). Furthermore, the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid has been shown to yield novel quinazolinone derivatives under green conditions, indicating an environmentally friendly approach to synthesizing such compounds (Reddy, Naidu, & Dubey, 2012).
Antimicrobial and Antituberculosis Activity
The quinazoline derivatives synthesized from 2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetic acid have shown significant biological activities, including antimicrobial and antituberculosis properties. Studies have demonstrated the synthesis of 3-heteroarylthioquinoline derivatives with notable in vitro activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing new antituberculosis agents (Chitra et al., 2011). Additionally, new quinazolines synthesized as potential antimicrobial agents have been screened for antibacterial and antifungal activities, further demonstrating the utility of this compound in creating new treatments for infectious diseases (Desai, Shihora, & Moradia, 2007).
Antiviral and Cytotoxic Activities
The exploration of 2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetic acid derivatives in the development of antiviral agents has yielded compounds with distinct activity against viruses such as Herpes simplex and vaccinia, indicating the compound's potential in antiviral therapy (Selvam et al., 2010). This research underscores the importance of such derivatives in the search for new therapeutic agents capable of combating viral infections.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-14-11-8-4-5-9-12(11)17-16(22)18(14)13(15(20)21)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2,(H,17,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKKWSDKKTVHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea](/img/structure/B2804955.png)
![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one](/img/structure/B2804956.png)

![(2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2804960.png)

![3-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-4-fluorobenzenesulfonamide](/img/structure/B2804963.png)
![12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2804964.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2804968.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)

![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)

